molecular formula C10H12F2N2 B6315135 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline CAS No. 1818412-11-1

4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline

Cat. No.: B6315135
CAS No.: 1818412-11-1
M. Wt: 198.21 g/mol
InChI Key: DKLNKRMXLKIZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline is an organic compound with a unique structure that includes a difluoroazetidine ring attached to a methyl group, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline typically involves the reaction of 4-aminobenzylamine with 3,3-difluoroazetidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted aniline derivatives from substitution reactions .

Scientific Research Applications

4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The difluoroazetidine ring is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,3-Difluoroazetidin-1-yl)methyl]benzoic acid
  • 4-[(3,3-Difluoroazetidin-1-yl)methyl]phenol
  • 4-[(3,3-Difluoroazetidin-1-yl)methyl]benzaldehyde

Uniqueness

4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline is unique due to the presence of both the difluoroazetidine ring and the aniline moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-[(3,3-difluoroazetidin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-10(12)6-14(7-10)5-8-1-3-9(13)4-2-8/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLNKRMXLKIZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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